molecular formula C18H19ClN2O3S B4542467 ethyl 1-[5-(2-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxylate

ethyl 1-[5-(2-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxylate

Cat. No. B4542467
M. Wt: 378.9 g/mol
InChI Key: LSBYUIYUYAJQIA-PTNGSMBKSA-N
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Description

This chemical is a compound that has been synthesized through various methods and studied for its structural and chemical properties. It belongs to a class of compounds with potential applications in various fields due to its unique structural features.

Synthesis Analysis

  • The synthesis of similar compounds often involves Knoevenagel condensation reactions, as demonstrated in the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, which may share synthesis pathways with the compound (Kumar et al., 2016).

Molecular Structure Analysis

  • Molecular structure characterization is typically done using spectral studies and X-ray diffraction, as seen in compounds like ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate (Achutha et al., 2017).

Chemical Reactions and Properties

  • Compounds in this category often exhibit intriguing chemical reactions. For example, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes selective cyclocondensation, leading to a variety of derivatives (Lebedˈ et al., 2012).

Physical Properties Analysis

  • The physical properties of similar compounds can be deduced from their crystal and molecular structure, as observed in ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, where crystal system and space group were determined (Kumar et al., 2016).

Chemical Properties Analysis

  • The chemical properties, like reactivity and stability, can be inferred from molecular interactions and crystallographic studies, similar to analyses conducted on related compounds (Achutha et al., 2017).

properties

IUPAC Name

ethyl 1-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-2-24-17(23)12-7-9-21(10-8-12)18-20-16(22)15(25-18)11-13-5-3-4-6-14(13)19/h3-6,11-12H,2,7-10H2,1H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBYUIYUYAJQIA-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=CC=C3Cl)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 1-[5-(2-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxylate
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ethyl 1-[5-(2-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxylate
Reactant of Route 3
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ethyl 1-[5-(2-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxylate
Reactant of Route 4
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ethyl 1-[5-(2-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 1-[5-(2-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 1-[5-(2-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxylate

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